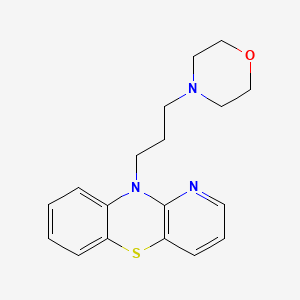
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-: is a complex organic compound with a unique structure that combines a pyrido and benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- typically involves the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that include the formation of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: This compound shares the core structure but lacks the 10-(3-morpholinopropyl) group.
Isothipendyl: A related compound with similar structural features but different functional groups.
Prothipendyl: Another related compound with variations in the substituents on the core structure.
Uniqueness: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is unique due to the presence of the 10-(3-morpholinopropyl) group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
67465-78-5 |
|---|---|
Molecular Formula |
C18H21N3OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)morpholine |
InChI |
InChI=1S/C18H21N3OS/c1-2-6-16-15(5-1)21(18-17(23-16)7-3-8-19-18)10-4-9-20-11-13-22-14-12-20/h1-3,5-8H,4,9-14H2 |
InChI Key |
IAEXWMMGYDTCND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


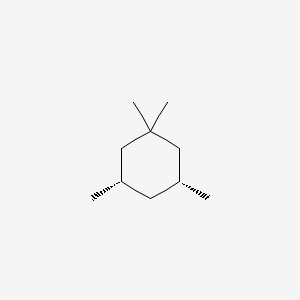
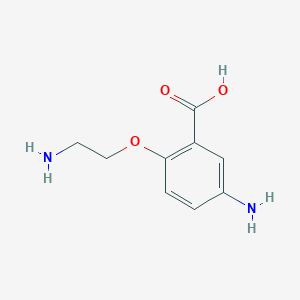
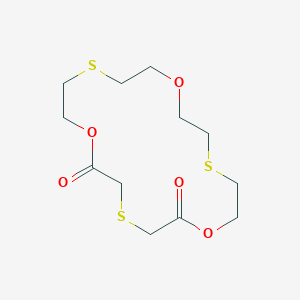
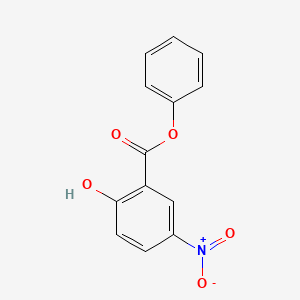
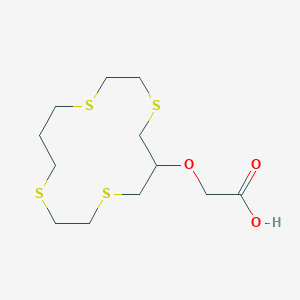

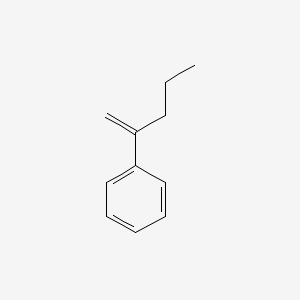

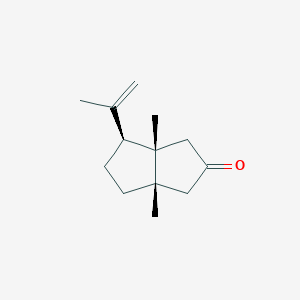
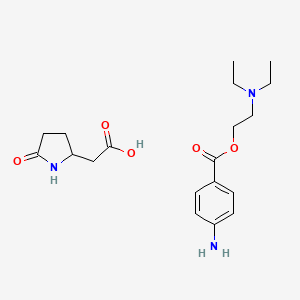
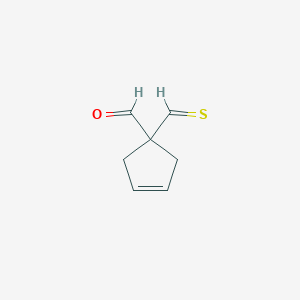
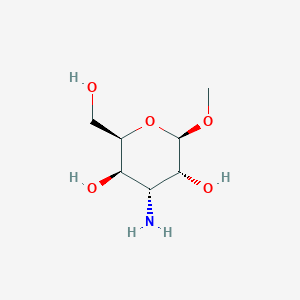
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
